

Environmental Degradation of 1,1,1,2-Tetrachloroethane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of **1,1,1,2-tetrachloroethane**, a synthetic chlorinated hydrocarbon. Due to its historical use as a solvent and in the chemical industry, it is a contaminant of concern in various environmental matrices. This document details the abiotic and biotic degradation pathways of **1,1,1,2-tetrachloroethane**, summarizes key quantitative data, and provides illustrative experimental protocols for its study.

Chemical and Physical Properties

Understanding the fundamental properties of **1,1,1,2-tetrachloroethane** is crucial for predicting its environmental fate and transport. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	630-20-6	[1]
Molecular Formula	C ₂ H ₂ Cl ₄	[1]
Molecular Weight	167.85 g/mol	[1]
Appearance	Colorless heavy liquid	[1]
Boiling Point	130.5 °C	[1]
Melting Point	-68.7 °C	[1]
Water Solubility	1,100 mg/L at 25 °C	[1]
Vapor Pressure	12.0 mm Hg at 25 °C	[2]
Henry's Law Constant	2.50 x 10 ⁻³ atm-m ³ /mol	[2]
Log Koc	2.60 (estimated)	[2]
Log Kow	2.49	[1]

Abiotic Degradation

Abiotic degradation of **1,1,1,2-tetrachloroethane** occurs through chemical reactions that do not involve microorganisms. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the transformation of **1,1,1,2-tetrachloroethane**. While specific experimental data on the hydrolysis of **1,1,1,2-tetrachloroethane** is limited, studies on its isomer, 1,1,2,2-tetrachloroethane, indicate that hydrolysis is pH-dependent, with faster degradation under basic to neutral conditions.[3] The primary hydrolysis product of 1,1,2,2-tetrachloroethane is trichloroethylene.[3] It is plausible that **1,1,1,2-tetrachloroethane** undergoes a similar dehydrochlorination reaction to form 1,1,2-trichloroethene.

Photolysis

In the atmosphere, **1,1,1,2-tetrachloroethane** is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2] The estimated half-life for this reaction in the atmosphere is approximately 891 days.[2] Direct photolysis by sunlight is not expected to be a significant degradation pathway as **1,1,1,2-tetrachloroethane** does not absorb light at wavelengths greater than 290 nm.[2]

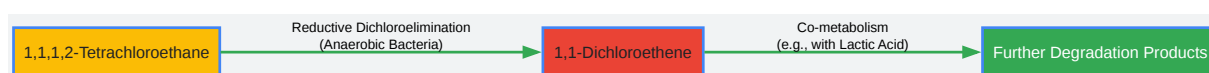
Biotic Degradation

The biodegradation of **1,1,1,2-tetrachloroethane** is a critical process in its natural attenuation. Both anaerobic and aerobic pathways have been investigated, with anaerobic degradation appearing to be more significant.

Anaerobic Biodegradation

Under anaerobic conditions, particularly methanogenic conditions, **1,1,1,2-tetrachloroethane** can be readily biodegraded.[4] The primary degradation mechanism is reductive dichloroelimination, where two chlorine atoms are removed from adjacent carbons, leading to the formation of a double bond.[4]

The main observed biotic degradation pathway for **1,1,1,2-tetrachloroethane** is its transformation to 1,1-dichloroethene (1,1-DCE).[4] This process has been shown to be mediated by anaerobic bacteria.[4] The further degradation of 1,1-DCE can proceed under methanogenic conditions, especially in the presence of a suitable co-substrate like lactic acid.[4]



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Anaerobic degradation pathway of **1,1,1,2-Tetrachloroethane**.

Aerobic Biodegradation

Aerobic biodegradation of highly chlorinated ethanes is generally a slower process compared to anaerobic degradation. Information specifically on the aerobic degradation of **1,1,1,2-tetrachloroethane** is scarce. However, studies on other chlorinated ethanes suggest that aerobic cometabolism could be a potential degradation pathway.[5] In cometabolism,

microorganisms do not use the contaminant as a primary energy source but degrade it fortuitously with the help of enzymes produced for the degradation of other substrates (growth substrates). For instance, microorganisms grown on substrates like butane have been shown to cometabolize chloroform and 1,1,1-trichloroethane.[5]

Quantitative Data on Degradation

Quantitative data on the degradation of **1,1,1,2-tetrachloroethane** is limited. The following table summarizes available data, with some information for its isomer, 1,1,2,2-tetrachloroethane, provided for context.

Parameter	Value	Conditions	Compound	Reference
Atmospheric Half-life	~891 days	Reaction with hydroxyl radicals	1,1,1,2-Tetrachloroethane	
Anaerobic Biodegradation	Rapid	Methanogenic, with or without external electron donors	1,1,1,2-Tetrachloroethane	[4]
Hydrolysis Half-life	29 - 102 days	Neutral pH	1,1,2,2-Tetrachloroethane	
Anaerobic Biodegradation Half-life	4.3 - 6.9 days	Methanogenic microcosms (19°C)	1,1,2,2-Tetrachloroethane	[6]

Experimental Protocols

This section outlines generalized experimental protocols for studying the degradation of **1,1,1,2-tetrachloroethane** in laboratory settings. These protocols are based on methodologies reported for chlorinated ethanes.

Anaerobic Microcosm Study

Objective: To assess the anaerobic biodegradation potential and pathways of **1,1,1,2-tetrachloroethane** in a specific environmental matrix (e.g., soil, sediment, groundwater).

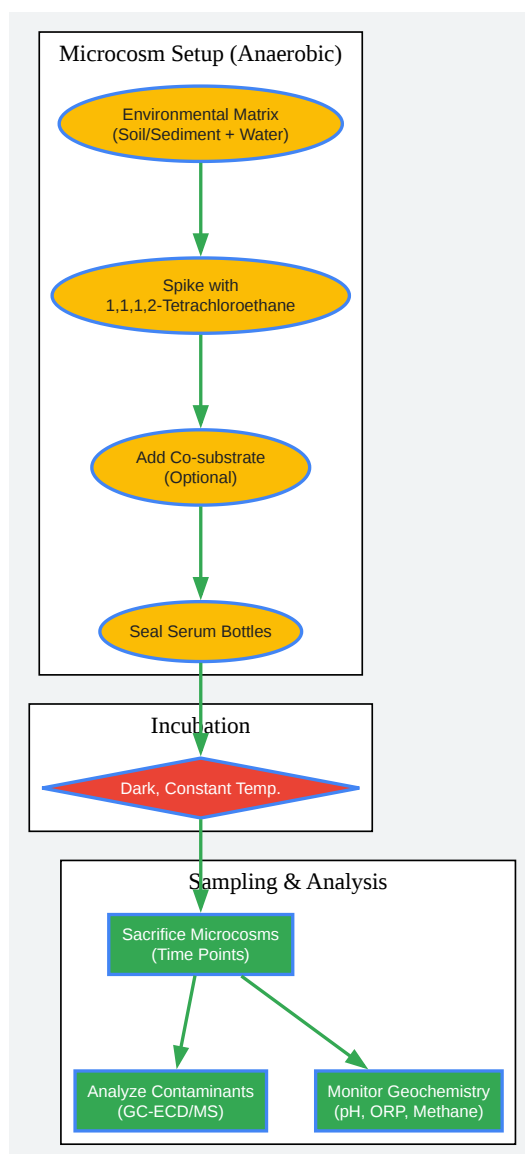
Materials:

- Serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps.
- Anaerobic glove box or chamber.
- Environmental matrix (soil, sediment, groundwater).
- Mineral medium (optional, to provide essential nutrients).
- **1,1,1,2-Tetrachloroethane** stock solution (in a suitable solvent like methanol).
- Co-substrate (e.g., lactic acid, acetate) stock solution (optional).
- Autoclave.
- Gas chromatograph (GC) with an appropriate detector (e.g., electron capture detector - ECD, or mass spectrometer - MS).

Procedure:

- Microcosm Setup:
 - In an anaerobic chamber, dispense a known amount of the environmental matrix (e.g., 50 g of soil or sediment) into serum bottles.
 - Add a specific volume of groundwater or mineral medium to create a slurry.
 - Spike the microcosms with a known concentration of **1,1,1,2-tetrachloroethane** from the stock solution.
 - If investigating co-metabolism, add the co-substrate.
 - Prepare sterile (autoclaved) controls to assess abiotic degradation.
 - Seal the bottles with Teflon-lined septa and aluminum crimps.

- Incubation:
 - Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
- Sampling and Analysis:
 - At regular time intervals, sacrifice triplicate microcosms from each treatment group.
 - Analyze the headspace or the aqueous phase for the concentration of **1,1,1,2-tetrachloroethane** and its potential degradation products (e.g., 1,1-DCE) using GC-ECD or GC-MS.
 - Monitor geochemical parameters such as pH, oxidation-reduction potential (ORP), and methane production.



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Workflow for an anaerobic microcosm study.

Analytical Method for 1,1,1,2-Tetrachloroethane and its Metabolites

Instrumentation: Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

Sample Preparation (Water):

- Direct Aqueous Injection: For relatively high concentrations.

- **Purge and Trap:** For low concentrations. A known volume of the water sample is purged with an inert gas, and the volatile organic compounds (VOCs) are trapped on a sorbent material. The trap is then heated to desorb the VOCs onto the GC column.
- **Headspace Analysis:** A water sample is placed in a sealed vial and allowed to equilibrate at a constant temperature. A portion of the gas phase (headspace) above the liquid is then injected into the GC.

Sample Preparation (Soil/Sediment):

- **Methanol Extraction:** A known mass of soil/sediment is extracted with methanol. An aliquot of the methanol extract is then diluted with water and analyzed as a water sample.

GC Conditions (Example):

- **Column:** DB-624 or equivalent capillary column suitable for VOC analysis.
- **Injector Temperature:** 200-250°C.
- **Oven Program:** Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).
- **Detector Temperature (ECD):** 280-300°C.
- **Carrier Gas:** Helium or Nitrogen.

Quality Control:

- Analysis of method blanks, laboratory control samples, and matrix spikes.
- Use of internal standards for quantification.

Conclusion

The environmental degradation of **1,1,1,2-tetrachloroethane** is a complex process influenced by both abiotic and biotic factors. While data specific to this isomer is less abundant than for 1,1,2,2-tetrachloroethane, current research indicates that anaerobic biodegradation via reductive dichloroelimination to 1,1-dichloroethene is a key degradation pathway. Further

research is needed to fully elucidate all degradation pathways, quantify degradation rates under a wider range of environmental conditions, and identify the specific microbial communities and enzymes involved in its transformation. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for developing effective remediation strategies for sites contaminated with this compound.

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